
Methyl 3-amino-2-methyl-5-nitrobenzoate
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Overview
Description
Methyl 3-amino-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and features both amino and nitro functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to form 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 3-amino-2-methylbenzoic acid, which is subsequently esterified with methanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxyl group can be esterified with alcohols to form different esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Esterification: Methanol in the presence of an acid catalyst.
Major Products
Reduction: 3-amino-2-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Different methyl esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the amino group can form hydrogen bonds with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 2-methyl-3-nitrobenzoate
Uniqueness
Methyl 3-amino-2-methyl-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzoate ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
Methyl 3-amino-2-methyl-5-nitrobenzoate, also known as a benzoate derivative, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C9H10N2O4
- Molecular Weight: 198.19 g/mol
The presence of an amino group and a nitro group in its structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
In vitro studies have demonstrated that this compound has anticancer properties , particularly against certain types of cancer cells. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of nucleic acids, thereby affecting cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation: The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cellular damage.
- Enzyme Interaction: The amino group may facilitate binding to enzyme active sites, inhibiting their function.
- Signal Transduction Pathways: The compound may influence various signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antimicrobial effects (Table 1).
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity Assessment
In another investigation, the anticancer activity was assessed using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxic effects (Table 2).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Q & A
Q. Basic: What are the common synthetic routes for Methyl 3-amino-2-methyl-5-nitrobenzoate, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Methylation : Esterification of the carboxyl group via Fischer esterification (methanol/H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Amination : Reduction of a pre-installed nitro group or direct introduction of the amino group using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl .
Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance selectivity .
- Use low temperatures (−10°C to 0°C) during nitration to suppress competing sulfonation .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm; methyl ester at δ 3.8–3.9 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitro group electron-withdrawing effects on adjacent carbons .
- IR Spectroscopy : Detect ester C=O (~1700 cm⁻¹) and nitro N-O (~1520, 1350 cm⁻¹) stretches .
- X-ray Crystallography : Resolve molecular geometry using SHELX for refinement (e.g., resolving hydrogen bonding via SHELXL) .
Q. Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved using SHELX software?
Methodological Answer:
- Disorder Handling : Use PART instructions in SHELXL to model split positions, applying constraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning : Apply TWIN/BASF commands to refine twin fractions. Verify with Hooft/Y statistics in PLATON to confirm successful deconvolution .
- Hydrogen Bonding : Generate hydrogen-bond tables via SHELXPRO and validate against graph set analysis (e.g., Etter’s rules) to ensure consistency with expected intermolecular interactions .
Q. Advanced: How do competing reaction pathways (e.g., nitro reduction vs. ester hydrolysis) affect the functionalization of this compound?
Methodological Answer:
- Selective Reduction : Use H₂/Pd-C in ethanol to reduce the nitro group to amino while preserving the ester. Avoid aqueous acidic conditions to prevent hydrolysis .
- Competing Hydrolysis : Mitigate ester cleavage by employing anhydrous solvents (e.g., THF) and avoiding strong bases during amination .
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
Q. Basic: What strategies are used to evaluate the biological activity of this compound and its analogs?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC testing) against Gram-positive/negative strains, comparing activity to fluoro- or bromo-substituted analogs (e.g., Methyl 3-amino-5-fluoro-2-methylbenzoate) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace nitro with cyano or sulfonamide groups to modulate electron density and improve membrane permeability .
- Positional Isomerism : Compare activity of 3-amino-5-nitro vs. 2-amino-5-nitro isomers to identify optimal pharmacophore alignment .
- QSAR Modeling : Use Molinspiration or SwissADME to predict logP, polar surface area, and bioavailability for prioritized synthesis .
Q. Advanced: How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?
Methodological Answer:
- Steric Effects : The 2-methyl group directs electrophiles to the less hindered 4-position. For example, bromination favors para to nitro due to steric shielding .
- Electronic Effects : Nitro groups deactivate the ring, but amino groups activate meta positions. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .
Properties
IUPAC Name |
methyl 3-amino-2-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLLYARQPPIGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.